molecular formula C25H23ClN2O3S B6510845 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 893283-80-2

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6510845
CAS No.: 893283-80-2
M. Wt: 467.0 g/mol
InChI Key: PRHNSUMSIAGMHH-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a (3-chlorophenyl)methanesulfonyl group. The indole nitrogen is linked via an acetamide bridge to a 2,6-dimethylphenyl moiety. The 2,6-dimethylphenyl group contributes steric bulk, which may impact binding affinity in biological systems or crystallographic packing .

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-7-5-8-18(2)25(17)27-24(29)15-28-14-23(21-11-3-4-12-22(21)28)32(30,31)16-19-9-6-10-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNSUMSIAGMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole or Heterocyclic Cores

Compound Name Key Features Biological/Physicochemical Notes Reference
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Indole core with oxime substituent; 2-chlorophenyl acetamide Antioxidant properties studied; planar amide conformation
N-(2,6-Dimethylphenyl)-2-(3-{5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}-1H-indol-1-yl)acetamide Indole core with oxadiazole substituent; 2,6-dimethylphenyl group Structural similarity suggests potential pesticidal activity
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole core; 3-chlorophenyl propanamide Heterocyclic core alters electronic properties vs. indole
  • Key Differences: The target compound’s methanesulfonyl group distinguishes it from oxime or oxadiazole-substituted indoles. The 2,6-dimethylphenyl group in the acetamide moiety is shared with pesticidal compounds like oxadixyl and pretilachlor, suggesting steric bulk may optimize target selectivity .

Acetamide Derivatives with 2,6-Dimethylphenyl Substituents

Compound Name Substituents on Acetamide Application/Notes Reference
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Methoxy and oxazolidinyl groups Fungicide; inhibits RNA polymerase
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) Chloro and thienyl-methyl groups Herbicide; inhibits lipid synthesis
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino group Local anesthetic precursor; lower steric hindrance
  • Key Differences: The target compound’s indole-sulfonyl scaffold contrasts with thienyl or oxazolidinyl groups in pesticidal analogs. This structural divergence may confer unique mode(s) of action, such as targeting indole-binding enzymes or sulfonyl-dependent pathways.

Sulfonyl-Containing Analogues

Compound Name Sulfonyl Group Position Structural/Functional Notes Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoyl group on phenyl ring Anticancer candidate; sulfamoyl enhances hydrogen bonding
N-(Benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide No sulfonyl group; chloro substituent Structural simplicity vs. sulfonyl’s electronic effects
  • Key Differences :
    • The methanesulfonyl group on the indole ring in the target compound may increase steric and electronic effects compared to sulfamoyl or chloro substituents. Sulfonyl groups can act as hydrogen bond acceptors, influencing crystal packing (e.g., dimerization via N–H⋯O bonds) .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Melting Point (°C) Notable Functional Groups
Target Compound ~442.9* Not reported Indole, sulfonyl, 2,6-dimethylphenyl
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide ~327.8 Not reported Indole, oxime, 2-chlorophenyl
Oxadixyl 278.3 Not reported Oxazolidinyl, methoxy
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 299.34 174–176 Sulfamoyl, tetrahydrofuran

*Calculated based on molecular formula.

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